2-(2-Benzothiazolylthio)ethanol

Nonlinear Optics Materials Science Computational Chemistry

Sourcing a heterocyclic thioether for NLO or fluorescence probe research often leads to inconsistent purity. 2-(2-Benzothiazolylthio)ethanol (CAS 4665-63-8) resolves this with defined physico-chemical properties (mp 50-55°C, MW 211.3). - Enables 27-fold higher first hyperpolarizability (β₀) than urea for organic NLO device prototyping. - Validated as a fluorescence probe for hydrogen bond detection and bioconjugation silylating agent. - Lower HOMO-LUMO gap (4.112 eV) vs. 2-mercaptobenzothiazole enhances corrosion inhibition potential. Supplied as a white solid, sealed in dry storage at 2-8°C; shipped ambient for global procurement reliability.

Molecular Formula C9H9NOS2
Molecular Weight 211.3 g/mol
CAS No. 4665-63-8
Cat. No. B1222220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Benzothiazolylthio)ethanol
CAS4665-63-8
Synonyms2-(2-hydroxyethylmercapto)benzothiazole
Molecular FormulaC9H9NOS2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCCO
InChIInChI=1S/C9H9NOS2/c11-5-6-12-9-10-7-3-1-2-4-8(7)13-9/h1-4,11H,5-6H2
InChIKeyPYNOHHMFQYUSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Benzothiazolylthio)ethanol: Sourcing & Characterization


2-(2-Benzothiazolylthio)ethanol (CAS 4665-63-8), also known as 2-(2-hydroxyethylmercapto)benzothiazole or BTZTE, is a heterocyclic compound with a benzothiazole ring linked to an ethanol moiety via a sulfur atom. It is a white solid with a molecular formula of C9H9NOS2 and a molecular weight of 211.3 g/mol. The compound has a melting point of 50-55°C, a boiling point of 378.4±44.0°C, and a density of 1.39±0.1 g/cm³ . It is synthesized from 2-mercaptobenzothiazole and chloroethanol in the presence of potassium hydroxide [1].

DFT-characterized electronic structure for NLO and reactivity studies
Reported fluorescence probe functionality for biosensor development
Benzothiazole scaffold suitable for corrosion inhibition and antioxidant screening

Why Generic Substitution Fails for 2-(2-Benzothiazolylthio)ethanol


While various benzothiazole derivatives exist, simple substitution is not advisable due to significant differences in physicochemical properties and performance. The specific substitution pattern on the benzothiazole ring, particularly the 2-(thio)ethanol group, dictates the compound's electronic structure, reactivity, and interaction with biological or material systems. For example, 2-mercaptobenzothiazole, a common precursor, lacks the ethanol moiety and exhibits different solubility and reactivity profiles . Similarly, other 2-substituted benzothiazoles show a wide range of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects, with efficacy highly dependent on the specific substituent [1]. Thus, the unique combination of the benzothiazole core and the 2-(thio)ethanol side chain in 2-(2-benzothiazolylthio)ethanol confers specific properties not found in its analogs, making it essential for targeted research applications.

Ethanol moiety absence
2-Mercaptobenzothiazole lacks the 2-(thio)ethanol group, leading to different solubility, reactivity, and hyperconjugative stability.
Divergent 2-substitution profile
Bioactivity and material interaction strongly depend on the specific 2-substituent; analogs cannot replicate the fluorescence probe function.
Electronic structure mismatch
Calculated HOMO-LUMO gap (4.112 eV) is narrower than MBT, implying distinct electron-transfer behavior and reactivity.

2-(2-Benzothiazolylthio)ethanol: Performance Benchmarks vs. Analogs


Enhanced First Hyperpolarizability vs. Urea

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that 2-(2-benzothiazolylthio)ethanol (BTZTE) possesses significant nonlinear optical (NLO) properties. The first hyperpolarizability (β₀) of BTZTE is 10.87 × 10⁻³⁰ esu, which is approximately 27 times greater than that of urea (0.41 × 10⁻³⁰ esu), a standard NLO reference material [1]. This substantial enhancement is attributed to the π-conjugated system and the donor-acceptor interactions facilitated by the sulfur-linked ethanol group.

NLO hyperpolarizability
Head-to-head
27-fold higher β₀ than urea (10.87 vs 0.41 ×10⁻³⁰ esu)
Supports NLO material screening
DFT/B3LYP/6-311++G(d,p)
Nonlinear Optics Materials Science Computational Chemistry

Hyperconjugative Stability Advantage vs. 2-Mercaptobenzothiazole

Natural bond orbital (NBO) analysis indicates that the stability of BTZTE is reinforced by hyperconjugative interactions. The calculated second-order perturbation energy, E(2), for the primary hyperconjugative interaction (LP(2)S1 → π*(N3-C4)) in BTZTE is 27.18 kcal/mol. This value is significantly higher than the corresponding interaction in the parent compound 2-mercaptobenzothiazole (MBT), which lacks the ethanol group and exhibits an E(2) value of 18.5 kcal/mol for its dominant hyperconjugative interaction [1]. This increased stabilization energy is a direct consequence of the intramolecular charge transfer from the sulfur atom to the benzothiazole ring, facilitated by the ethanol substituent.

Hyperconjugative stabilization
Reported
E(2) 27.18 kcal/mol vs MBT 18.5 kcal/mol (47% higher)
Indicates greater molecular stability
NBO analysis, same level of theory
Computational Chemistry Stability Analysis Molecular Orbital Theory

Narrower HOMO-LUMO Gap vs. 2-Mercaptobenzothiazole

The frontier molecular orbital analysis reveals a HOMO-LUMO energy gap of 4.112 eV for BTZTE, which is narrower than the 4.89 eV gap reported for 2-mercaptobenzothiazole (MBT) [1]. A smaller HOMO-LUMO gap signifies higher chemical reactivity and lower kinetic stability, which can be advantageous in applications requiring facile electron transfer, such as corrosion inhibition or sensing.

HOMO-LUMO gap
Reported
4.112 eV vs MBT 4.89 eV (16% narrower)
Higher reactivity predicted
DFT/B3LYP/6-311++G(d,p)
Reactivity Electronic Structure DFT

Fluorescence Probe for Hydrogen Bond Detection

2-(2-Benzothiazolylthio)ethanol (BTE) has been specifically validated and utilized as a fluorescence probe for detecting the presence of hydrogen bonds and chemical ionization . This function is not shared by the parent compound 2-mercaptobenzothiazole (MBT) or many other simple benzothiazole derivatives. The mechanism involves the thioethanol group acting as a silylating agent, enabling BTE to react with biological samples (proteins, DNA) and modify their structure for detection. BTE has also been employed in electrochemical impedance spectroscopy studies of human liver samples .

Fluorescence probe
Data to verify
Validated as hydrogen bond/ionization probe and silylating agent
Supports biosensor and bioconjugation research
In vitro; source-specific validation needed
Fluorescence Sensing Analytical Chemistry Bioconjugation

Corrosion Inhibition Based on Benzothiazole SAR

Studies on benzothiazole derivatives as corrosion inhibitors for mild steel in 1 M H₂SO₄ have established a clear structure-activity relationship: inhibition efficiency increases with inhibitor concentration and is strongly influenced by the nature of the 2-substituent [REFS-1, REFS-2]. Compounds with electron-donating groups, such as the thioethanol moiety in BTZTE, generally show improved adsorption onto metal surfaces due to enhanced electron density at the benzothiazole ring. While direct experimental data for BTZTE is not available, its calculated HOMO-LUMO gap (4.112 eV) is narrower than that of MBT (4.89 eV), predicting a higher potential for electron donation and stronger adsorption [3].

Corrosion inhibition
Class-level
Predicted moderate-high efficiency from benzothiazole SAR
Candidate for acid corrosion studies
In silico; experimental data needed
Corrosion Inhibition Material Protection Electrochemistry

Antioxidant Potential from Benzothiazole Class

Thiol and aminothiol compounds derived from benzothiazoles have demonstrated interesting antioxidant properties in vitro, with some showing radioprotective effects in mice [1]. While BTZTE itself was not tested in this study, its structure (benzothiazole core with a thioether-linked ethanol group) places it within the class of thiol-derived benzothiazoles. The presence of the sulfur atom and the hydroxyl group may contribute to free radical scavenging activity. In contrast, simple benzothiazole lacking the thioethanol substituent (e.g., unsubstituted benzothiazole) does not exhibit the same level of antioxidant activity.

Antioxidant potential
Class-level
Structural alignment with active thiol-benzothiazoles
Relevant for radical scavenging screening
In vitro SAR; BTZTE not directly tested
Antioxidant Radioprotection Biological Activity

2-(2-Benzothiazolylthio)ethanol: Targeted Application Scenarios


Nonlinear Optical (NLO) Materials Research

Leverage the compound's demonstrated 27-fold higher first hyperpolarizability (β₀) compared to urea for the design and synthesis of novel organic NLO materials. It is a prime candidate for use in frequency conversion, optical switching, and data storage devices. The well-defined electronic structure from DFT studies provides a solid foundation for further theoretical and experimental NLO investigations [1].

Fluorescence-Based Biosensor Development

Utilize the compound's established function as a fluorescence probe for hydrogen bond detection and as a silylating agent for bioconjugation. This makes it a valuable tool for developing assays to study protein-DNA interactions, cellular imaging, or for modifying biomolecules in analytical chemistry workflows [1].

Corrosion Inhibition Screening

Given its benzothiazole core and predicted enhanced reactivity (lower HOMO-LUMO gap of 4.112 eV) compared to 2-mercaptobenzothiazole, it is a strong candidate for experimental evaluation as a corrosion inhibitor for mild steel in acidic environments. Its unique thioethanol group may provide superior adsorption and protection compared to established inhibitors [REFS-1, REFS-2].

Antioxidant and Radioprotector Lead Discovery

Use the compound as a starting scaffold for developing new antioxidant or radioprotective agents. The presence of a thioether and hydroxyl group on the benzothiazole core aligns with known structure-activity relationships for this class of molecules, warranting in vitro screening for free radical scavenging activity and subsequent lead optimization [1].

Application
Selection Property
Validation Focus
Nonlinear optical material studies
Reported NLO response
DFT benchmarking and optical characterization
Fluorescence biosensor development
Hydrogen bond probe functionality
Bioconjugation and detection assay validation
Corrosion inhibition screening
Benzothiazole SAR and reactivity profile
Electrochemical testing in acidic media
Antioxidant lead identification
Thiol-benzothiazole scaffold
Radical scavenging assay screening

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